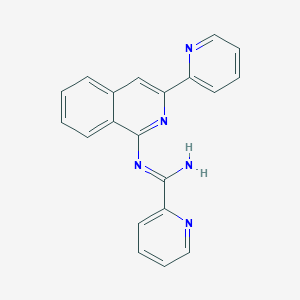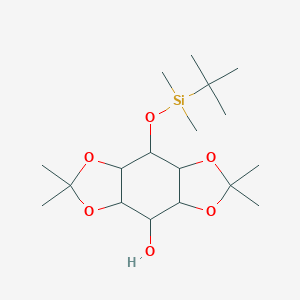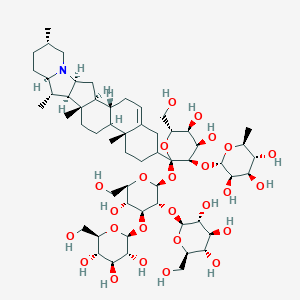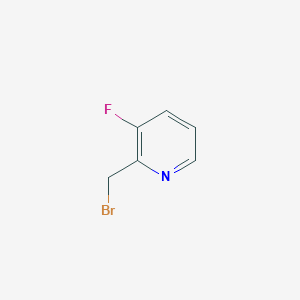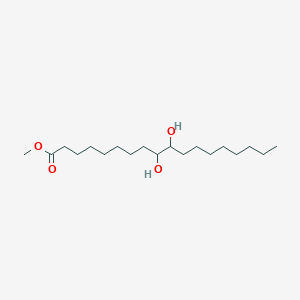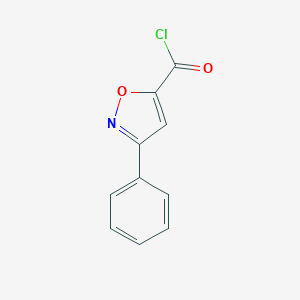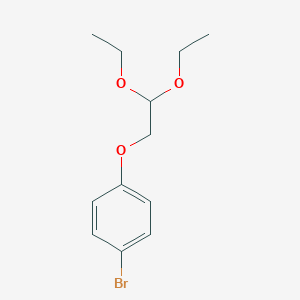
5-(Cyclohexylidenemethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylidenemethyl)isoxazole, also known as CXM, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. CXM is a heterocyclic compound that contains both a cyclohexylidene and an isoxazole ring in its structure. In
Applications De Recherche Scientifique
5-(Cyclohexylidenemethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Cyclohexylidenemethyl)isoxazole has been shown to have potent antitumor and antiviral activity, making it a promising candidate for the development of new drugs. 5-(Cyclohexylidenemethyl)isoxazole has also been used as a building block in the synthesis of novel materials such as polymers and liquid crystals. In organic synthesis, 5-(Cyclohexylidenemethyl)isoxazole has been used as a versatile reagent for the preparation of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(Cyclohexylidenemethyl)isoxazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(Cyclohexylidenemethyl)isoxazole has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
5-(Cyclohexylidenemethyl)isoxazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Cyclohexylidenemethyl)isoxazole can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that 5-(Cyclohexylidenemethyl)isoxazole can inhibit tumor growth and metastasis, reduce the severity of viral infections, and alleviate symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Cyclohexylidenemethyl)isoxazole in lab experiments is its versatility as a reagent for the preparation of various functionalized compounds. 5-(Cyclohexylidenemethyl)isoxazole is also relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, one limitation of 5-(Cyclohexylidenemethyl)isoxazole is its low solubility in water, which can make it difficult to use in certain experiments. 5-(Cyclohexylidenemethyl)isoxazole is also relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are many potential future directions for research on 5-(Cyclohexylidenemethyl)isoxazole. One area of interest is the development of new drugs based on 5-(Cyclohexylidenemethyl)isoxazole that can be used to treat cancer, viral infections, and inflammatory diseases. Another area of interest is the development of new materials based on 5-(Cyclohexylidenemethyl)isoxazole that can be used in various applications such as electronics, optics, and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 5-(Cyclohexylidenemethyl)isoxazole involves the reaction of cyclohexylideneacetonitrile with hydroxylamine-O-sulfonic acid to produce 5-(cyclohexylidenemethyl)isoxazole. The reaction is carried out in the presence of a catalyst such as potassium carbonate and requires careful control of temperature and reaction time to achieve a high yield of the desired product.
Propriétés
Numéro CAS |
113352-01-5 |
|---|---|
Nom du produit |
5-(Cyclohexylidenemethyl)isoxazole |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-(cyclohexylidenemethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h6-8H,1-5H2 |
Clé InChI |
MGLIVPAAZKDLAB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC2=CC=NO2)CC1 |
SMILES canonique |
C1CCC(=CC2=CC=NO2)CC1 |
Synonymes |
Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



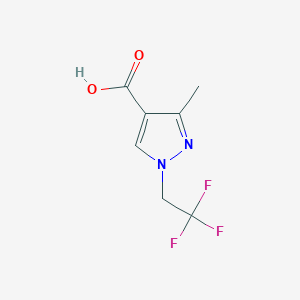
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
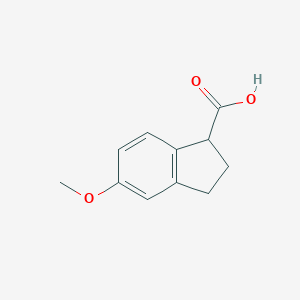
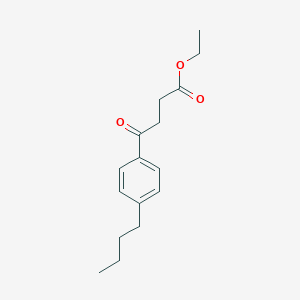
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
